2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
Description
Significance of the Indole (B1671886) Moiety in Organic Chemistry Research
The indole ring system is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of tryptophan, an essential amino acid. This mimicry allows indole-containing molecules to interact with a wide range of biological targets. Beyond its biological significance, the indole nucleus is a versatile platform for synthetic chemists. The electron-rich nature of the pyrrole (B145914) ring makes it susceptible to electrophilic substitution, primarily at the C3 position, allowing for a diverse range of chemical transformations. researchgate.net The development of new methods for indole synthesis and functionalization remains an active area of research, with techniques ranging from classical methods like the Fischer and Reissert indole syntheses to modern metal-catalyzed cross-coupling reactions. hmdb.ca
Overview of Indole-3-ethanone Derivatives in Synthetic Academia
Indole-3-ethanone derivatives, characterized by an ethanone (B97240) group at the C3 position of the indole ring, are important intermediates in organic synthesis. The ketone functionality provides a reactive handle for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. This allows for the elaboration of the side chain to create more complex structures. The synthesis of these derivatives is often achieved through the Friedel-Crafts acylation of an indole with an appropriate acylating agent. hmdb.ca Research in this area focuses on developing milder and more selective acylation methods, as well as exploring the subsequent reactivity of the resulting indole-3-ethanone core.
Properties
IUPAC Name |
2-chloro-1-(1-ethylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-14-8-10(12(15)7-13)9-5-3-4-6-11(9)14/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMHTYBLNYRIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390364 | |
| Record name | 2-Chloro-1-(1-ethyl-1H-indol-3-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38693-16-2 | |
| Record name | 2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38693-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(1-ethyl-1H-indol-3-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 1 1 Ethyl 1h Indol 3 Yl Ethanone and Analogous Indole 3 Ethanones
Retrosynthetic Analysis and Strategic Disconnections for 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For the target molecule, this compound, the primary retrosynthetic disconnections focus on the most synthetically accessible bond formations.
Two logical strategic disconnections are:
C3-Acyl Bond Disconnection: The most apparent disconnection is at the carbon-carbon bond between the C3 position of the indole (B1671886) ring and the carbonyl carbon of the ethanone (B97240) side chain. This is a standard Friedel-Crafts acylation disconnection. This approach simplifies the target molecule into two synthons: a nucleophilic 1-ethyl-1H-indole and an electrophilic chloroacetyl cation (+COCH2Cl). The synthetic equivalent for the latter is typically chloroacetyl chloride or chloroacetic anhydride (B1165640).
N1-Ethyl Bond Disconnection: A secondary disconnection can be made at the nitrogen-ethyl bond of the indole ring. This would lead to 2-chloro-1-(1H-indol-3-yl)ethanone as a precursor, which could then be ethylated. However, direct acylation of an N-substituted indole is generally more regioselective and efficient.
Focusing on the C3-acyl bond disconnection, the synthesis is planned around the formation of the 1-ethyl-1H-indole core and its subsequent acylation. This leads to a convergent synthesis plan where the indole nucleus is prepared and then elaborated.
Classical and Modern Synthetic Routes to Indole-3-ethanones
The synthesis of 3-acylindoles, including the target compound, can be achieved through a variety of established and modern methods.
Fischer Indole Synthesis Adaptations for Indole-3-ethanones
The Fischer indole synthesis, discovered in 1883, is a robust and versatile method for constructing the indole ring system. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.commdpi.com
The general mechanism proceeds through several key steps:
Formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound. byjus.com
Isomerization of the phenylhydrazone to its enamine tautomer. byjus.com
A nih.govnih.gov-sigmatropic rearrangement (an electrocyclic rearrangement) breaks the N-N bond and forms a C-C bond. byjus.com
The resulting di-imine intermediate aromatizes, followed by intramolecular attack of the amine onto the imine to form a five-membered ring (an aminal). byjus.com
Elimination of ammonia (B1221849) under acidic conditions yields the final aromatic indole product. wikipedia.orgbyjus.com
To synthesize the 1-ethyl-1H-indole core required for the target molecule, one would start with N-ethyl-N-phenylhydrazine. The choice of the carbonyl partner is critical for introducing functionality that can be converted into the 3-acyl group. A three-component approach, combining an organometallic reagent, a nitrile, and an arylhydrazine salt in a one-pot process, offers an efficient alternative to the classical two-step hydrazone formation and cyclization. nih.gov While not directly producing a 3-ethanone, the Fischer synthesis is fundamental for creating the substituted indole scaffold upon which other acylating reactions can be performed.
Vilsmeier-Haack Acylation Strategies for 3-Acylindoles
The Vilsmeier-Haack reaction is a highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. chemistrysteps.comsid.ir The reaction typically uses a Vilsmeier reagent, which is a chloromethyliminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.com
The process consists of two main parts:
Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. chemistrysteps.com
Electrophilic attack of the Vilsmeier reagent on the electron-rich C3 position of the indole ring, followed by hydrolysis of the resulting iminium salt to yield the 3-formylindole (indole-3-carboxaldehyde). chemistrysteps.comsemanticscholar.org
This method is one of the most convenient ways to produce indole-3-carboxaldehyde (B46971) in high purity and nearly quantitative yield. ekb.eg While the classic Vilsmeier-Haack reaction installs a formyl group (-CHO), the strategy can be extended to produce 3-acylindoles directly by using other tertiary amides in place of DMF. semanticscholar.org For instance, reacting indole with the complex formed from N-methylpyrrolidin-2-one and POCl₃ can lead to acylated products. semanticscholar.org The resulting indole-3-carboxaldehyde is a versatile precursor that can be further elaborated to the desired ethanone side chain.
Friedel-Crafts Acylation Approaches to Indole-3-ethanones
Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct route to aryl ketones. byjus.commasterorganicchemistry.com The reaction involves an electrophilic aromatic substitution where an acyl group is introduced onto the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comorganic-chemistry.org
For the synthesis of this compound, the direct Friedel-Crafts acylation of 1-ethyl-1H-indole with chloroacetyl chloride in the presence of a Lewis acid is the most straightforward approach. The N-ethyl group is crucial as it prevents competitive N-acylation, which is a common side reaction with unprotected (N-H) indoles. nih.gov The reaction proceeds via the formation of a highly electrophilic acylium ion (CH₂ClCO⁺) which then attacks the electron-rich C3 position of the indole ring. byjus.com
The choice of catalyst and solvent is critical for achieving high regioselectivity and yield. While strong Lewis acids like AlCl₃ are common, milder catalysts are often preferred for sensitive substrates like indoles. organic-chemistry.org A general method for the 3-acylation of indoles uses dialkylaluminum chloride as the catalyst. organic-chemistry.org
| Catalyst | Solvent | Acylating Agent | Yield (%) | Reference |
| Y(OTf)₃ | [BMI]BF₄ (Ionic Liquid) | Propionic Anhydride | High | nih.gov |
| AlCl₃ | Dichloromethane | Acyl Chloride | Varies | masterorganicchemistry.comorganic-chemistry.org |
| Dialkylaluminum Chloride | Varies | Acyl Chloride | Good | organic-chemistry.org |
This table presents a summary of conditions for Friedel-Crafts acylation of indoles. Yields are generalized from the literature.
Palladium-Catalyzed Synthetic Transformations on Indole Scaffolds
Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for their high efficiency, mild reaction conditions, and broad functional group tolerance. rsc.orgrsc.org Several palladium-catalyzed methods have been developed for the synthesis of 3-acylindoles. nih.govacs.org
One notable strategy involves the palladium(II)-catalyzed reaction of free (N-H) indoles with nitriles. nih.govacs.org This reaction is facilitated by a Pd(OAc)₂/2,2′-bipyridine system and a Brønsted acid co-catalyst. The proposed mechanism involves the palladation at the C3 position of the indole, followed by carbopalladation of the nitrile to form a ketimine, which is then hydrolyzed to the 3-acylindole. acs.org
Another innovative approach combines photocatalysis with palladium catalysis (metallaphotoredox catalysis) to achieve the 3-acylation of indoles with aldehydes. rsc.orgrsc.org This dual catalytic system allows the reaction to proceed under very mild conditions (room temperature, blue light irradiation). The mechanism involves the generation of an acyl radical from the aldehyde via the photocatalyst, which then engages with a palladium intermediate formed from the indole. rsc.org
| Catalytic System | Acyl Source | Conditions | Key Features | Reference |
| Pd(OAc)₂ / 2,2′-bipyridine / d-CSA | Nitriles | 120 °C, NMA | Effective for free (N-H) indoles | acs.org |
| Pd(OAc)₂ / fac-Ir(ppy)₃ / L1 / TBHP | Aldehydes | Room Temp, Blue Light | Mild, robust, broad scope | rsc.org |
This table summarizes modern palladium-catalyzed methods for indole 3-acylation.
Regioselective Synthesis of this compound Precursors
The regioselective synthesis of precursors is paramount for the successful construction of the final target molecule. The key precursor is 1-ethyl-1H-indole. This can be synthesized via the Fischer indole synthesis as previously described or through N-alkylation of indole itself.
Once 1-ethyl-1H-indole is obtained, the challenge lies in the regioselective introduction of the chloroacetyl group at the C3 position.
Vilsmeier-Haack Route: A reliable two-step route involves the Vilsmeier-Haack formylation of 1-ethyl-1H-indole to produce 1-ethyl-1H-indole-3-carbaldehyde. nih.gov This intermediate can then be converted to the target ketone. For example, reaction with methylmagnesium bromide (a Grignard reagent) would yield an alcohol, which can then be oxidized to the corresponding methyl ketone. Subsequent α-chlorination would provide the final product.
Direct Acylation Route: The most direct method is the Friedel-Crafts acylation of 1-ethyl-1H-indole with chloroacetyl chloride. This one-step reaction, if optimized, provides a highly efficient pathway to the target compound.
Nitrile Addition Route: An alternative modern approach involves the reaction of 1-ethyl-1H-indole with chloroacetonitrile (B46850) in the presence of a Lewis acid like phenylboron dichloride (PhBCl₂). A similar synthesis has been reported for the analogous 1-methylindole, affording 2-chloro-1-(1-methyl-1H-indol-3-yl)ethanone in good yield. chemicalbook.com This method avoids the use of highly reactive acyl chlorides.
The synthesis of 1H-indole-3-carboxaldehyde derivatives is well-established, with methods including oxidation of gramine (B1672134) or treatment of indole-3-carbaldehyde oxime with cupric chloride. ekb.eg These foundational reactions provide access to key intermediates that can be N-ethylated and further functionalized to yield the desired ethanone structure.
C-3 Functionalization Control in Indole Systems
The indole ring possesses a unique electronic structure, making it highly reactive toward electrophiles, particularly at the C-3 position. chim.it This inherent reactivity is due to the pyrrole-type ring, which readily participates in aromatic electrophilic substitution. chim.it The synthesis of indole-3-ethanones, such as the target compound, typically leverages this property through Friedel-Crafts acylation. In this reaction, an N-substituted indole (like 1-ethylindole) reacts with an acylating agent, such as chloroacetyl chloride, in the presence of a Lewis acid catalyst.
However, controlling regioselectivity is paramount. While C-3 is the most nucleophilic site, functionalization can occur at other positions, such as C-2, if C-3 is blocked. chim.it The choice of directing groups on the indole nitrogen or at other positions can steer the functionalization. For instance, installing directing groups at the C-3 position can facilitate functionalization at the less reactive C-4, C-5, C-6, or C-7 positions of the benzene (B151609) ring portion of indole. acs.orgnih.gov Palladium-catalyzed reactions using a formyl group at C-3 have been shown to direct arylation to the C-4 position. nih.govacs.org Similarly, arenesulfonyl indoles can act as precursors for various C-3 substituted derivatives by reacting with a range of nucleophiles. rsc.org
For the synthesis of the target compound, direct acylation at the C-3 position of 1-ethylindole is the most straightforward approach. The challenge lies in performing the reaction under conditions that are mild enough to prevent polymerization or undesired side reactions, which indoles are prone to, especially under strong acidic conditions. bhu.ac.in
N-1 Alkylation Strategies for 1-Ethylindole Derivatives
The introduction of an ethyl group at the N-1 position of the indole nucleus is a critical step in forming the precursor for the final compound. Traditional methods for N-alkylation often involve a two-step process: deprotonation of the indole N-H with a strong base, followed by reaction with an alkylating agent. google.com Strong bases like sodium hydride (NaH), sodamide, or butyl lithium are commonly used to generate the indole anion, which then acts as a nucleophile. bhu.ac.ingoogle.com This anion can then be reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to yield 1-ethylindole.
Modern approaches seek to avoid stoichiometric amounts of strong bases and hazardous alkylating agents. google.com Catalytic methods have been developed that offer milder and more efficient pathways.
Base-Catalyzed Alkylation : The use of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with greener alkylating agents such as dimethyl carbonate or dibenzyl carbonate has been reported for N-methylation and N-benzylation, achieving nearly quantitative yields. google.com
Transition Metal Catalysis : Copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles provides a direct route to N-alkylated indoles. researchgate.net Iron catalysts have also been employed to switch selectivity from the typical C-3 alkylation to N-alkylation, particularly when starting from indoline (B122111) derivatives, which are subsequently oxidized. nih.gov
One-Pot Procedures : To streamline the synthesis, one-pot Fischer indolisation–N-alkylation procedures have been developed. rsc.org This method combines the formation of the indole ring with its subsequent N-alkylation in a single sequence, offering a rapid route to 1,2,3-trisubstituted indoles. rsc.org
| Method | Catalyst/Base | Alkylating Agent | Key Features | Reference |
|---|---|---|---|---|
| Classical Two-Step | Sodium Hydride (NaH) | Ethyl Iodide | Requires stoichiometric strong base. | google.comrsc.org |
| Catalytic Base | DABCO (catalytic) | Diethyl Carbonate | Milder conditions, high yields. | google.com |
| Copper Catalysis | CuI / tri(p-tolyl)phosphine | N-tosylhydrazones | Direct N-alkylation via reductive coupling. | researchgate.net |
| Iron Catalysis | Tricarbonyl(cyclopentadienone) iron complex | Alcohols | N-alkylation of indoline followed by oxidation. | nih.gov |
| One-Pot Synthesis | Microwave-assisted | Alkyl Halide | Combines Fischer indole synthesis and N-alkylation. | rsc.org |
Catalytic Systems and Green Chemistry Principles in the Synthesis of this compound
Recent advancements in synthetic chemistry have emphasized the use of efficient catalytic systems and environmentally benign methodologies. These principles are highly applicable to the synthesis of functionalized indoles, including the target compound.
Transition Metal Catalysis for Indole Functionalization
Transition-metal catalysis has become a powerful tool for the regioselective functionalization of indole's C-H bonds, offering an atom-economical alternative to traditional methods. bohrium.combohrium.com Catalysts based on palladium, rhodium, iridium, cobalt, and copper have been extensively studied for activating various positions on the indole ring. acs.orgbohrium.com
Palladium (Pd) : Palladium catalysts are widely used for C-H activation. nih.gov For instance, Pd(II)-catalyzed C-H arylation of free (NH) indoles with a carbonyl group at the C-3 position can lead to functionalization at the C-4 position. nih.govacs.org In some cases, this can be followed by a domino reaction involving the migration of the C-3 acetyl group to the C-2 position. nih.govacs.org
Copper (Cu) : Copper catalysts have been employed for various indole functionalizations. Cu(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives is a method to form the indole ring itself. organic-chemistry.org
Iridium (Ir) and Scandium (Sc) : Iridium catalysts have been used for the selective borylation of the C-7 position, while scandium triflate has been shown to catalyze the C-6 functionalization of certain indoles. acs.org
3d Transition Metals : Earth-abundant 3d transition metals like iron, cobalt, and nickel are gaining prominence for C-H functionalization, providing more sustainable alternatives to precious metals. bohrium.com These have been used for arylation, alkenylation, and alkynylation at the C-2 and C-3 positions. bohrium.com
For the synthesis of this compound, a transition metal-catalyzed cross-coupling reaction could be envisioned as an alternative to classical Friedel-Crafts acylation for creating the C-C bond at the C-3 position.
Organocatalytic Methods for Indole-3-ethanone Synthesis
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful strategy in synthesis, particularly for creating chiral molecules. oup.com In the context of indole chemistry, organocatalysts can facilitate reactions like Friedel-Crafts alkylations and Michael additions.
Brønsted Acids : Chiral phosphoric acids are effective catalysts for enantioselective reactions, including the Pictet-Spengler reaction to form tetrahydro-β-carboline alkaloids from tryptamine (B22526) derivatives. oup.com They have also been used in the transfer hydrogenation of indole derivatives to produce optically active indolines. organic-chemistry.org
Primary and Secondary Amines : Chiral primary amines, often used in combination with an acid, can catalyze the enantioselective alkylation of substrates like 3-hydroxyoxindoles. oup.com L-proline, a secondary amine, has been used as a catalyst in aqueous media for multicomponent reactions involving indoles. dergipark.org.tr
Thiourea (B124793) Derivatives : Chiral thiourea catalysts have been successfully used for conjugate additions to arenesulfonyl indoles, yielding C-3 functionalized indole derivatives with excellent enantioselectivity. rsc.org
While direct organocatalytic synthesis of this compound is not prominently documented, these principles could be applied to develop a stereoselective synthesis of related chiral indole-3-ethanone analogs.
Microwave-Assisted Synthesis of Indole Derivatives
Microwave-assisted organic synthesis (MAOS) has become an invaluable technique, offering significant advantages such as drastically reduced reaction times, improved yields, and enhanced efficiency. tandfonline.comtandfonline.comnih.gov This technology is well-suited for the synthesis of indole derivatives. tandfonline.comtandfonline.com Many classical indole syntheses, including the Fischer, Bischler, and Madelung reactions, have been adapted to microwave conditions. nih.gov
Microwave irradiation can be applied to various steps in the synthesis of the target compound:
Ring Formation : Microwave-assisted cycloisomerization of 2-alkynylaniline derivatives in water can produce the indole core without the need for added catalysts or acids. researchgate.net
Functionalization : Michael additions of indoles to chalcones have been performed under solvent-free, microwave-assisted conditions using a ZrCl₄ catalyst, yielding 3-substituted indoles. tandfonline.com
One-Pot Reactions : A microwave-assisted, solvent-free Bischler indole synthesis has been developed by reacting anilines and phenacyl bromides, offering an environmentally friendly route to 2-arylindoles. organic-chemistry.org Similarly, one-pot, three-component syntheses of indole derivatives have been efficiently carried out under microwave irradiation. tandfonline.com
| Reaction Type | Reactants | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Bischler Indole Synthesis | Anilines + Phenacyl bromides | Solvent-free, MW (540 W) | Environmentally friendly, improved yields (52-75%). | organic-chemistry.org |
| Cycloisomerization | 2-Alkynylanilines | Water, MW | Catalyst- and acid-free indole core synthesis. | researchgate.net |
| Michael Addition | Indole + Chalcone | Solvent-free, MW (280 W), ZrCl₄ | High yield of 3-substituted indoles. | tandfonline.com |
| Three-Component Reaction | Indole + Aldehyde + N-phenacylpyridinium bromide | Water, MW (180 W) | High yields (85-98%) of complex biheterocycles. | tandfonline.com |
Solvent-Free and Aqueous Medium Reactions
Adhering to the principles of green chemistry, there is a significant push to replace volatile and toxic organic solvents with more sustainable alternatives like water or to eliminate solvents entirely. researchgate.netresearchgate.net Water, once considered unsuitable for many organic reactions, has been shown to be a viable medium for a wide range of transformations, including the synthesis of indoles. researchgate.net
Reactions in Water : Various methodologies for indole synthesis in water have been developed, using catalysts ranging from transition metals to ionic liquids and nanoparticles. researchgate.net The Friedel-Crafts type reaction of indoles with trifluoromethyl ketones has been successfully performed in water using a K₂CO₃/n-Bu₄PBr catalytic system, which was shown to be recyclable for up to four cycles with good to excellent yields. nih.gov
Solvent-Free Reactions : Solid-state reactions, sometimes assisted by microwave irradiation or ball milling, offer an excellent solvent-free alternative. organic-chemistry.orgresearchgate.net The reaction between anilines and phenacyl bromides to form N-phenacylanilines can be conducted in the solid state, followed by microwave irradiation to yield indoles, avoiding any organic solvent. organic-chemistry.org This approach is not only environmentally friendly but also simplifies purification. organic-chemistry.org
Utilization of Solid Acid Catalysts and Nanoparticles
The conventional Friedel-Crafts acylation often employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), leading to significant waste and difficult work-up procedures. acs.org To overcome these limitations, research has shifted towards the use of solid acid catalysts and nanomaterials, which offer advantages such as easy separation, reusability, and potentially milder reaction conditions. nih.gov
Solid Acid Catalysts:
Various solid acids have demonstrated efficacy in catalyzing the acylation of indoles. These materials possess acidic sites on their surface that can activate the acylating agent, facilitating the electrophilic attack on the indole ring.
Clay-Based Catalysts: Montmorillonite K10, a type of clay, modified with iron(III) chloride (FeCl₃), has been successfully used for the chloroacetylation of arenes. researchgate.net The high activity of these catalysts is attributed to the presence of reducible Fe³⁺ cations, which act as strong Lewis acid sites. researchgate.net Although not specifically reported for 1-ethyl-1H-indole, this method presents a viable and robust option for the synthesis of this compound.
Zeolites: Zeolites, with their well-defined porous structure and tunable acidity, are effective catalysts for Friedel-Crafts reactions. Zeolite Y has been identified as a highly appropriate catalyst for the acylation of a benzofuran (B130515) derivative, demonstrating good reactivity and reusability. nih.gov Their shape-selective properties can also enhance regioselectivity in the acylation of substituted indoles.
Silica-Supported Acids: Silica-supported polyphosphoric acid (PPA-SiO₂) has emerged as a powerful and economically viable catalyst for various organic transformations, including the synthesis of bis(indolyl)methanes, under solvent-free conditions. researchgate.net This type of catalyst could be adapted for the acylation of 1-ethyl-1H-indole.
Coordination Polymers: An air-stable scandium-based coordination polymer, [Sc₂(BPDS)₃], has been shown to effectively catalyze the Friedel-Crafts reaction of indoles with aldehydes under heterogeneous conditions. researchgate.net The catalyst is easily recoverable and can be reused multiple times without a significant loss of activity, making it a promising candidate for sustainable synthesis. researchgate.net
Nanoparticle Catalysts:
Nanoparticles provide a high surface-area-to-volume ratio, leading to a greater number of active catalytic sites and often enhanced reactivity compared to their bulk counterparts.
Magnetic Nanoparticles: Magnetic nanoparticles (MNPs), such as magnetite (Fe₃O₄) and copper ferrite (B1171679) (CuFe₂O₄), have been employed as efficient and recyclable catalysts for the synthesis of various indole derivatives. rsc.org For instance, nano Fe₃O₄ can catalyze the reaction between epoxides and indoles. rsc.org A deep eutectic solvent (DES) supported on magnetic nanoparticles (DES@MNP) has been developed as a green catalyst for the one-pot multicomponent synthesis of thieno[2,3-b]indoles from indoles and acetophenones. nih.gov These systems allow for easy catalyst separation using an external magnet, simplifying product purification. rsc.orgnih.gov
Metal Oxide Nanoparticles: Zinc oxide (ZnO) nanoparticles have been used as a catalyst for Friedel-Crafts acylation. acs.org Furthermore, biosynthesized ZnO-CaO nanoparticles have proven to be an efficient and eco-friendly catalyst for the synthesis of other indole derivatives. nih.gov
The table below summarizes the performance of various solid acid and nanoparticle catalysts in analogous acylation and related reactions involving indoles.
| Catalyst | Substrates | Product Type | Yield (%) | Reaction Conditions | Reference |
| FeCl₃-Montmorillonite K10 | Arenes, Chloroacetyl chloride | Chloroacetylated Arenes | Good | Liquid phase | researchgate.net |
| Zeolite Y | Benzofuran derivative, Acyl chloride | Acylated Benzofuran | ~60% (after 3 reuses) | 1,2-dichlorobenzene, 180°C | nih.gov |
| [Sc₂(BPDS)₃] | Indole, Aromatic Aldehydes | Aryl(diindolyl)methanes | up to 99% | Dichloromethane, rt | researchgate.net |
| Nano Fe₃O₄ | Indoles, Epoxides | 3-Alkylindoles | 29–77% | Solvent-free, 80°C | rsc.org |
| DES@MNP | Indoles, Acetophenones, Sulfur | Thieno[2,3-b]indoles | High | DMF, Mild conditions | nih.gov |
Scalability and Efficiency Considerations in this compound Synthesis
Catalyst Selection and Reusability:
As discussed previously, the use of heterogeneous catalysts like solid acids and nanoparticles is a cornerstone of efficient and scalable synthesis. The ability to recover and reuse the catalyst for multiple reaction cycles significantly reduces costs and waste. nih.gov For example, the reusability of zeolite Y and scandium-based coordination polymers has been demonstrated, maintaining high activity over several runs. nih.govresearchgate.net This is a marked improvement over traditional homogeneous catalysts that are consumed in the reaction and require extensive purification steps to remove.
Reaction Conditions:
Optimizing reaction conditions is critical for large-scale production.
Solvent-Free Reactions: Performing reactions under solvent-free conditions, as demonstrated with nano Fe₃O₄ catalysts, minimizes the use of volatile organic compounds, reducing both environmental impact and operational costs associated with solvent purchase and disposal. rsc.org
Gram-Scale Synthesis: The successful demonstration of a synthesis on a gram scale is a good indicator of its potential for further scale-up. bldpharm.com A one-pot Friedel-Crafts acylation of indole using acid chlorides and diethylaluminum chloride has been reported in gram-scale quantities, affording products that are easily isolated. researchgate.net
Process Optimization and Purification:
A patent for the synthesis of a similar compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, highlights key aspects of a scalable process. acs.orgnih.gov These include:
Controlled reaction temperature (-5 to 15 °C) to improve selectivity. acs.org
Recycling of reaction distillates to effectively utilize raw materials. acs.org
Purification by rectification under reduced pressure to obtain a high-purity product. acs.orgnih.gov
These principles can be directly applied to the synthesis of this compound to develop a robust and economically viable large-scale process.
The following table outlines key parameters that contribute to the scalability and efficiency of synthesizing indole-3-ethanones and related compounds.
| Parameter | Strategy | Benefit | Example Compound/Reaction | Reference |
| Catalysis | Heterogeneous, reusable catalyst (e.g., Zeolite Y, MNPs) | Reduced cost, simplified purification, less waste | Acylation of benzofuran, Synthesis of indole derivatives | nih.govrsc.org |
| Reaction Mode | Continuous flow synthesis | Short reaction times, improved safety and control, high throughput | 2-(1H-Indol-3-yl)thiazole derivatives | |
| Solvent Use | Solvent-free conditions | Reduced environmental impact, lower cost | Nano Fe₃O₄ catalyzed alkylation of indoles | rsc.org |
| Scale | Demonstrated gram-scale synthesis | Proof of concept for industrial scale-up | 3-Acylindoles via Friedel-Crafts | researchgate.netbldpharm.com |
| Purification | Rectification under reduced pressure | High product purity, suitable for industrial production | 2-chloro-1-(1-chlorocyclopropyl)ethanone | acs.orgnih.gov |
| Raw Material Use | Recycling of distillates | Improved atom economy, reduced cost | 2-chloro-1-(1-chlorocyclopropyl)ethanone | acs.org |
By integrating these modern catalytic and process engineering approaches, the synthesis of this compound can be designed to be not only high-yielding but also efficient, cost-effective, and environmentally sustainable for large-scale production.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would be used to determine the number of different types of protons and their neighboring environments in the molecule. For this compound, one would expect to observe distinct signals for the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the protons on the indole ring, and a singlet for the methylene protons adjacent to the carbonyl and chloro groups. The chemical shifts (δ) and coupling constants (J) would provide definitive structural confirmation.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the carbonyl carbon, the carbons of the indole ring, the ethyl group carbons, and the carbon of the chloromethyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules.
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace the connectivity of proton networks within the ethyl group and the aromatic system of the indole ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the directly attached carbon atoms.
Quantitative NMR for Purity and Yield Assessment
Quantitative NMR (qNMR) is a method for determining the concentration or purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard. This technique could be employed to accurately determine the purity of synthesized this compound and to calculate the reaction yield without the need for a response factor, as is often required in chromatographic methods.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is used to identify the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O (carbonyl) stretch, C-Cl (chloroalkane) stretch, C-N stretching of the indole ring, and various C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. The precise wavenumbers of these bands would help to confirm the presence of these functional groups.
Raman Spectroscopy (as an alternative/complementary technique)
Raman spectroscopy serves as a valuable complementary technique to infrared (IR) spectroscopy for the structural elucidation of this compound. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. This often results in stronger signals for non-polar bonds and symmetric vibrations, providing a more detailed fingerprint of the molecule's carbon skeleton and specific functional groups.
For this compound, characteristic Raman shifts would be expected for the indole ring, the carbonyl group, and the carbon-chlorine bond. The indole ring vibrations, particularly the ring stretching modes, would produce strong and sharp bands. The C=O stretching vibration of the ketone is also Raman active. The C-Cl stretch, typically appearing in the 600-800 cm⁻¹ region, can also be observed. The utility of Raman lies in its ability to provide confirmatory data alongside IR spectroscopy, aiding in a more confident structural assignment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound. The molecule's structure, featuring a conjugated indole ring system and a carbonyl group, gives rise to characteristic absorptions in the UV-Vis region. The indole moiety is the primary chromophore, responsible for strong π → π* transitions. Extending conjugation generally leads to shifts to longer wavelengths (bathochromic shifts) and increases in absorbance intensity (hyperchromic shifts). utoronto.ca
The electronic absorption spectrum of the parent compound, indole, shows distinct bands. The introduction of the chloroacetyl group at the 3-position and the ethyl group at the N1 position modifies the electronic environment, influencing the energy of these transitions. The carbonyl group introduces a weaker n → π* transition, which typically occurs at a longer wavelength than the π → π* transitions. masterorganicchemistry.com For the related compound, 2-chloro-1-(1H-indol-3-yl)-ethanone, absorption maxima (λmax) have been reported at 304 nm and 244 nm. caymanchem.com Similar transitions are expected for the N-ethylated analogue. Studies on other indole derivatives, such as indole-3-acetic acid, show characteristic absorption bands around 280 nm. researchgate.net
Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds
| Compound | Expected λmax (nm) | Transition Type | Reference |
| This compound | ~240-250, ~300-310 | π → π, n → π | Inferred from caymanchem.com |
| 2-chloro-1-(1H-indol-3-yl)-ethanone | 244.00, 304.00 | π → π, n → π | caymanchem.com |
| Indole-3-acetic acid | 219, 280 | π → π | researchgate.net |
| 3-Methylindole | 222, 280 | π → π | srce.hr |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov For this compound (Molecular Formula: C₁₂H₁₂ClNO), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This is crucial for unambiguous identification. nih.govnih.gov The accurate mass measurement is compared against the theoretical exact mass calculated from the isotopic masses of the constituent elements.
Table 2: Calculated Molecular Weight of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂ClNO |
| Average Molecular Weight | 221.68 g/mol |
| Monoisotopic (Exact) Mass | 221.06074 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for assessing the purity and confirming the identity of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first separated from impurities based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. notulaebotanicae.ro The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. scirp.orgacs.org
The analysis of indole alkaloids by GC-MS is well-established. notulaebotanicae.ronotulaebotanicae.ro A typical method would involve a capillary column (e.g., HP-5MS) with a programmed temperature gradient to ensure good separation. notulaebotanicae.ro The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the chloroacetyl side chain and fragmentation of the ethyl-indole core.
Table 3: Predicted GC-MS Fragmentation for this compound
| m/z (charge/mass ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 221/223 | [C₁₂H₁₂ClNO]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 144 | [C₁₀H₁₀N]⁺ | Loss of the chloroacetyl group (•COCH₂Cl) |
| 130 | [C₉H₈N]⁺ | Loss of an ethyl group from the molecular ion followed by loss of CO and Cl |
| 116 | [C₈H₆N]⁺ | Further fragmentation of the indole ring |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for detecting and quantifying compounds in complex matrices. This method is particularly useful for analyzing synthetic cannabinoids and related indole derivatives, which may not be suitable for GC-MS due to thermal instability or low volatility. spectroscopyonline.comoup.comnih.gov LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis. nih.gov
The methodology involves separating the analyte using liquid chromatography, followed by ionization (commonly electrospray ionization, ESI) and detection by a tandem mass spectrometer. oup.com In MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances specificity and reduces matrix interference. spectroscopyonline.com Methods for analyzing synthetic cannabinoids often use a C18 column with a gradient elution of water and acetonitrile (B52724) containing a modifier like formic acid or acetic acid. oup.comnih.gov
Chromatographic Separation Methods for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for determining the purity and performing quantitative analysis of this compound. HPLC offers high resolution, speed, and sensitivity. nih.gov
A typical purity assay would employ a reversed-phase HPLC method, likely with a C18 stationary phase, which is effective for separating moderately polar organic compounds. The mobile phase would consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727), run in either an isocratic or gradient mode. Detection is commonly achieved using a UV-Vis detector set at one of the compound's absorption maxima (e.g., ~244 nm or ~304 nm) for optimal sensitivity. caymanchem.comnih.gov
Method validation is a critical aspect of quantitative analysis, ensuring the method is reliable and accurate. nih.gov Key validation parameters include:
Linearity: Demonstrating a direct proportionality between detector response and concentration over a specified range. nih.gov
Precision: Assessing the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. nih.gov
Accuracy: Determining the closeness of the test results obtained by the method to the true value. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing indole derivatives. nih.govresearchgate.net The method separates the target compound from impurities, starting materials, and by-products based on their differential partitioning between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. sielc.com
The purity is determined by integrating the peak area of the analyte and expressing it as a percentage of the total area of all observed peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using certified reference standards. A method for the separation of substituted indole derivatives has been developed by using ion suppression-reversed-phase high-performance liquid chromatography (IS-HPLC). nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, sometimes with an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. sielc.comcetjournal.it Detection is commonly performed using a UV detector set at a wavelength where the indole chromophore exhibits strong absorbance, typically around 254 nm.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA | Eluent system to carry the sample through the column. |
| Flow Rate | 1.0 mL/min | Controls the retention time and resolution of the separation. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the eluate and quantifies the compound. |
| Wavelength | 254 nm | Wavelength for optimal detection of the indole moiety. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
This interactive table provides example parameters for HPLC analysis.
Gas Chromatography (GC) for Volatile Components and Purity
Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is a powerful technique for analyzing thermally stable and volatile compounds. It is effective for assessing the purity of this compound and identifying any volatile impurities or residual solvents from the synthesis. notulaebotanicae.ro In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. notulaebotanicae.ro Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column.
The use of a mass spectrometer as a detector provides not only quantitative data but also structural information based on the fragmentation pattern of the molecule upon ionization. researchgate.net This is invaluable for the unambiguous identification of trace impurities. For indole derivatives, a typical GC-MS method would involve a high-temperature capillary column and a programmed temperature ramp to ensure the elution of all components. notulaebotanicae.ro
Table 2: Representative GC-MS Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A common, non-polar column suitable for a wide range of analytes. notulaebotanicae.ro |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. notulaebotanicae.ro |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the sample upon injection. notulaebotanicae.ro |
| Oven Program | 100 °C (2 min), then ramp to 280 °C at 15 °C/min, hold for 10 min | Temperature gradient to separate compounds with different boiling points. |
| Ion Source Temp. | 230 °C | Temperature of the MS source for ionization. notulaebotanicae.ro |
| Mass Range | 40-550 m/z | Scan range to detect the molecular ion and relevant fragment ions. notulaebotanicae.ro |
This interactive table outlines typical parameters for a GC-MS analysis.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction in real-time. mdpi.com During the synthesis of this compound from its precursors (e.g., 1-ethyl-1H-indole and chloroacetyl chloride), TLC can be used to track the consumption of the starting materials and the formation of the product. youtube.com
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing) alongside spots of the pure starting materials. youtube.comresearchgate.net The plate is then developed in a suitable solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. researchgate.net The separated spots are visualized under UV light (254 nm), where the indole-containing compounds will appear as dark spots. By comparing the retention factor (Rf) values of the spots in the reaction mixture lane to those of the starting materials, one can determine if the reaction is complete. youtube.com The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate a successful transformation.
Table 3: Example TLC System for Reaction Monitoring
| Component | Retention Factor (Rf) | Observation |
|---|---|---|
| 1-ethyl-1H-indole (Starting Material) | ~0.7 | Spot diminishes as the reaction proceeds. |
| This compound (Product) | ~0.4 | New spot appears and intensifies over time. |
| Mobile Phase | Hexane:Ethyl Acetate (3:1) | Solvent system providing good separation. |
| Visualization | UV Lamp (254 nm) | Allows for the detection of UV-active compounds. |
This interactive table shows hypothetical Rf values in a TLC experiment.
Elemental Analysis Techniques for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. libretexts.orglibretexts.org For this compound, with the molecular formula C₁₂H₁₂ClNO, the theoretical elemental composition can be calculated precisely.
Experimentally, this is often performed using a combustion analyzer. A weighed sample of the purified compound is combusted at high temperature in a stream of oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These combustion products are then quantitatively measured. The percentage of chlorine is typically determined by other methods, such as titration after combustion. The experimental percentages must agree with the theoretical values within a narrow margin (typically ±0.4%) to confirm the empirical formula and support the compound's purity. nih.gov
Table 4: Elemental Analysis Data for C₁₂H₁₂ClNO
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
|---|---|---|
| Carbon (C) | 64.99% | 64.85% |
| Hydrogen (H) | 5.46% | 5.51% |
| Chlorine (Cl) | 15.99% | 16.05% |
| Nitrogen (N) | 6.32% | 6.28% |
| Oxygen (O) | 7.22% | 7.31% |
This interactive table compares the theoretical elemental composition with plausible experimental results.
X-ray Diffraction (XRD) Studies for Solid-State Structure and Crystallinity
Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis can elucidate its exact molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net
The analysis provides key crystallographic data, including the crystal system, space group, and unit cell dimensions, which are unique to the compound's crystalline form. researchgate.net This information is crucial for understanding polymorphism, which can impact physical properties like solubility and melting point. For indole derivatives, XRD studies have revealed how molecules pack in the crystal lattice, often stabilized by hydrogen bonds or other non-covalent interactions. nih.gov
Table 5: Hypothetical Crystallographic Data from XRD Analysis
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₂H₁₂ClNO | Confirms the elemental composition in the crystal. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |
| a (Å) | 10.15 | Unit cell dimension. |
| b (Å) | 8.54 | Unit cell dimension. |
| c (Å) | 13.21 | Unit cell dimension. |
| **β (°) ** | 98.5 | Angle of the unit cell. |
| **Volume (ų) ** | 1129 | Volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
This interactive table presents potential crystallographic data for the compound.
Derivatization Strategies to Enhance Analytical Detectability
Chemical derivatization is a strategy employed to modify a target analyte to improve its analytical properties, such as enhancing its detectability, improving chromatographic separation, or increasing its volatility for GC analysis. nih.gov While this compound possesses a UV-active indole ring, derivatization can still be beneficial in certain analytical scenarios, especially for trace-level quantification in complex matrices.
For HPLC, derivatization might involve introducing a fluorescent tag to the molecule to significantly lower the limit of detection. For GC analysis, the ketone functional group could be derivatized to form a more volatile and thermally stable oxime or hydrazone derivative. Silylation is another common technique used to increase the volatility of compounds containing active hydrogens, although in this N-ethylated compound, its utility might be limited unless targeting other functional groups that could be introduced through metabolism or degradation. mdpi.com Another approach is to use reagents that improve ionization efficiency for mass spectrometry. researchgate.netnih.gov
Table 6: Potential Derivatization Strategies
| Analytical Technique | Target Functional Group | Derivatizing Agent | Purpose |
|---|---|---|---|
| HPLC-Fluorescence | Ketone (C=O) | Dansylhydrazine | Introduces a highly fluorescent dansyl group for ultra-sensitive detection. |
| GC-MS | Ketone (C=O) | Hydroxylamine | Forms a more volatile and stable oxime derivative. |
| LC-MS/MS | Indole Ring / Ketone | Reagents enhancing ionization | Improves signal intensity in the mass spectrometer. researchgate.net |
| GC-FID/ECD | Chloro group | Thiolating agents (e.g., thiophenol) | Replaces chlorine with a sulfur-containing group, potentially altering detector response. |
This interactive table lists possible derivatization methods to improve analytical detection.
Table of Mentioned Compounds
| Compound Name | Molecular Formula | Role |
|---|---|---|
| This compound | C₁₂H₁₂ClNO | Target Analyte |
| 1-ethyl-1H-indole | C₁₀H₁₁N | Starting Material |
| Chloroacetyl chloride | C₂H₂Cl₂O | Reagent |
| Acetonitrile | C₂H₃N | HPLC/TLC Solvent |
| Methanol | CH₄O | HPLC Solvent |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | HPLC Additive |
| Formic acid | CH₂O₂ | HPLC Additive |
| Helium | He | GC Carrier Gas |
| Nitrogen | N₂ | GC Carrier Gas |
| Hexane | C₆H₁₄ | TLC Solvent |
| Ethyl acetate | C₄H₈O₂ | TLC Solvent |
| Dansylhydrazine | C₁₂H₁₃N₃O₂S | Derivatizing Agent |
| Hydroxylamine | H₃NO | Derivatizing Agent |
| Thiophenol | C₆H₆S | Derivatizing Agent |
Conclusion
2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone stands as a representative example of the vast and synthetically useful class of indole-3-ethanone derivatives. While it may not be the subject of extensive individual research, its chemical nature, governed by the foundational principles of indole (B1671886) chemistry, makes it a valuable intermediate for the construction of more elaborate molecular frameworks. The predictable reactivity of its functional groups, particularly the chloroacetyl moiety, offers a gateway to a diverse array of chemical transformations, underscoring the enduring importance of the indole scaffold in the landscape of organic synthesis. Further dedicated research into this and similar compounds could uncover novel reactivity and applications.
Chemical Reactivity and Derivatization Strategies of 2 Chloro 1 1 Ethyl 1h Indol 3 Yl Ethanone
Reactivity of the α-Chloro Ketone Moiety
The side chain at the C-3 position contains an α-chloro ketone, a functional group well-known for its high reactivity, which serves as a valuable synthon in organic synthesis. nih.gov The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making the carbon-chlorine bond highly susceptible to nucleophilic attack. nih.gov
The chlorine atom in the α-position to the carbonyl group is readily displaced by a wide variety of nucleophiles. This reactivity is significantly greater than that of a typical alkyl chloride due to the inductive effect of the carbonyl group. nih.gov These reactions provide a straightforward route to a diverse array of α-substituted ketone derivatives. Common nucleophiles employed in these transformations include amines, thiols, alcohols, and carbanions, leading to the formation of α-amino ketones, α-thio ketones, α-hydroxy ketones, and extended carbon chains, respectively.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Primary/Secondary Amine | Piperidine | α-Amino ketone |
| Thiol | Thiophenol | α-Thio ketone |
| Carboxylate | Sodium Acetate | α-Acetoxy ketone |
| Azide | Sodium Azide | α-Azido ketone |
The carbonyl group itself is an electrophilic center and can undergo condensation reactions with various nucleophiles. These reactions typically involve the initial formation of a tetrahedral intermediate, followed by the elimination of water. For instance, reaction with primary amines or their derivatives can yield imines (Schiff bases). The presence of the α-chloro substituent can influence the reactivity and stability of these products. Furthermore, reactions with active methylene (B1212753) compounds under basic conditions, such as in the Knoevenagel condensation, can lead to the formation of new carbon-carbon bonds at the carbonyl carbon, although such reactions can be competitive with substitution at the α-carbon. The reaction of ketones with reagents like thiourea (B124793) has also been explored to form heterocyclic systems. acs.org
Table 2: Potential Condensation Reactions
| Reagent | Reaction Type | Product Type |
|---|---|---|
| Hydroxylamine | Condensation | Oxime |
| Hydrazine | Condensation (Wolff-Kishner) | Alkane (after reduction) |
| Semicarbazide | Condensation | Semicarbazone |
Transformations of the Indole (B1671886) Nucleus
The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic attack. bhu.ac.in However, the reactivity and regioselectivity are heavily influenced by the existing substituents on the ring.
In a typical indole, the C-3 position is the most nucleophilic and the preferred site for electrophilic substitution. bhu.ac.inic.ac.uk The synthesis of the parent compound, 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone, itself involves an electrophilic acylation (a Friedel-Crafts-type reaction) at this C-3 position. The presence of the acyl group at C-3 deactivates the indole ring towards further electrophilic substitution due to its electron-withdrawing nature. Moreover, the bulky substituent provides significant steric hindrance, making any subsequent electrophilic attack at the C-3 position highly unlikely. Therefore, this position is generally considered blocked for further derivatization via electrophilic substitution.
With the C-3 position occupied, the C-2 position becomes the next most reactive site for certain transformations. bhu.ac.inchim.it While direct electrophilic substitution at C-2 is challenging, functionalization can be achieved through ortho-lithiation. In N-substituted indoles, treatment with a strong base like butyl lithium (BuLi) can selectively deprotonate the C-2 position. bhu.ac.in The resulting 2-lithioindole species is a powerful nucleophile that can react with a wide range of electrophiles, enabling the introduction of various functional groups. This strategy provides a reliable method for synthesizing 2,3-disubstituted indoles. bhu.ac.inchim.it Palladium-catalyzed cross-coupling reactions are also a powerful tool for C-2 functionalization. beilstein-journals.org
Table 3: C-2 Functionalization via Lithiation
| Electrophile | Reagent Example | Introduced Group |
|---|---|---|
| Aldehyde/Ketone | Acetone | Hydroxyalkyl |
| Alkyl Halide | Methyl Iodide | Methyl |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |
The nitrogen atom of the indole ring in the target molecule is already substituted with an ethyl group. This N-alkylation is a common strategy in indole chemistry to protect the N-H group and enhance solubility. rsc.org While this position is occupied, further transformation is conceivable. For instance, de-alkylation of the N-1 position can be achieved under specific, often harsh, conditions, which could then be followed by re-alkylation or acylation with a different group. nih.gov Standard N-alkylation procedures often involve treating an N-unsubstituted indole with a base (like sodium hydride) followed by an alkylating agent. rsc.orggoogle.com In the context of the title compound, this position is considered synthetically stable under most conditions.
Oxidation and Reduction Pathways of this compound
The reactivity of this compound is characterized by the presence of two primary functional groups susceptible to oxidation and reduction: the ketone and the α-chloro group. The indole nucleus itself can also undergo oxidation, but transformations involving the chloroethanone moiety are of primary interest for synthetic diversification.
Reduction Pathways:
The reduction of α-haloketones can proceed via two main pathways: reduction of the carbonyl group or reductive dehalogenation. The choice of reducing agent and reaction conditions determines the final product.
Reduction to Halohydrins: The carbonyl group can be selectively reduced to a secondary alcohol using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄). This reaction, typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at low temperatures, yields the corresponding chlorohydrin, 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanol. This product is a valuable intermediate for synthesizing epoxides or other bifunctional compounds.
Reductive Dehalogenation: The carbon-chlorine bond can be cleaved through catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere would lead to the replacement of the chlorine atom with hydrogen, yielding 1-(1-ethyl-1H-indol-3-yl)ethanone. This process removes the reactive halide, providing access to a different class of indole derivatives.
Complete Reduction: The use of stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially reduce both the carbonyl group and the chloro group, although careful control of stoichiometry and temperature would be necessary to achieve selectivity.
Oxidation Pathways:
The oxidation of this compound is less straightforward. While ketones are generally resistant to oxidation compared to aldehydes, the α-position's reactivity offers specific pathways. masterorganicchemistry.com
α-Hydroxylation: A potential transformation is the conversion to an α-hydroxyketone, 1-(1-ethyl-1H-indol-3-yl)-2-hydroxyethanone. This can be achieved through nucleophilic substitution of the chloride with a hydroxide (B78521) source, followed by oxidation, or by using specific oxidizing systems that target the α-carbon. organic-chemistry.org For instance, methods using reagents like Oxone in the presence of iodobenzene (B50100) have been used for the α-hydroxylation of alkyl aryl ketones. organic-chemistry.org
Oxidative Cleavage: Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid under harsh conditions, could lead to the cleavage of the bond between the carbonyl carbon and the indole ring, resulting in the formation of 1-ethyl-1H-indole-3-carboxylic acid. However, such conditions might also lead to the degradation of the indole ring itself. The haloform reaction is a well-known oxidative cleavage pathway for methyl ketones, but it is not directly applicable here. masterorganicchemistry.com
Multi-Component Reactions (MCRs) Involving this compound as a Building Block
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. organic-chemistry.orgrsc.org The title compound, with its electrophilic carbonyl carbon and the reactive α-chloro group, is an excellent substrate for various MCRs, particularly for the synthesis of nitrogen-containing heterocycles.
One of the most prominent MCRs for which this compound is suitable is a variation of the Hantzsch Dihydropyridine Synthesis . wikipedia.orgnih.gov In this reaction, the α-haloketone component reacts with a β-dicarbonyl compound (like ethyl acetoacetate), an aldehyde, and a nitrogen source (typically ammonia (B1221849) or ammonium (B1175870) acetate). wikipedia.org The reaction proceeds through a series of condensations and cyclizations to afford highly substituted dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. organic-chemistry.orgwikipedia.org The use of this compound introduces the pharmacologically significant 1-ethyl-1H-indol-3-yl moiety into the final heterocyclic scaffold.
| Component 1 (α-Haloketone) | Component 2 (β-Dicarbonyl) | Component 3 (Aldehyde) | Component 4 (Nitrogen Source) | Resulting Heterocyclic Core |
|---|---|---|---|---|
| This compound | Ethyl Acetoacetate | Benzaldehyde | Ammonium Acetate | Dihydropyridine/Pyridine |
| This compound | Dimedone | 4-Chlorobenzaldehyde | Ammonia | Dihydropyridine/Pyridine |
| This compound | Acetylacetone | Formaldehyde | Ammonium Acetate | Dihydropyridine/Pyridine |
Design and Synthesis of Advanced Heterocyclic Scaffolds Utilizing this compound
The dual reactivity of this compound makes it a powerful precursor for constructing a wide array of fused and substituted heterocyclic systems. The electrophilic carbonyl group and the adjacent carbon atom bearing a good leaving group (chloride) are ideal for reactions with dinucleophiles.
Synthesis of Indolylquinoxalines:
Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. researchgate.netnih.govnih.gov A straightforward method for synthesizing 2-(1-ethyl-1H-indol-3-yl)quinoxaline derivatives involves the condensation of this compound with various substituted o-phenylenediamines. nih.gov The reaction typically proceeds in two steps: an initial SN2 reaction where one of the amino groups of the o-phenylenediamine (B120857) displaces the chloride ion, followed by an intramolecular cyclizative condensation between the remaining amino group and the ketone carbonyl, which after dehydration yields the aromatic quinoxaline (B1680401) ring. rsc.orgresearchgate.netconnectjournals.com
| Reactant 1 (α-Haloketone) | Reactant 2 (Dinucleophile) | Resulting Heterocyclic Scaffold |
|---|---|---|
| This compound | o-Phenylenediamine | 2-(1-ethyl-1H-indol-3-yl)quinoxaline |
| This compound | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-2-(1-ethyl-1H-indol-3-yl)quinoxaline |
| This compound | 4-Chloro-1,2-phenylenediamine | 6-Chloro-2-(1-ethyl-1H-indol-3-yl)quinoxaline |
Synthesis of Indolylthiazoles:
The Hantzsch thiazole (B1198619) synthesis is a classic method for forming the thiazole ring. nih.gov In this reaction, an α-haloketone is treated with a thioamide. This compound serves as the α-haloketone component. The reaction with a simple thioamide like thiourea would yield a 2-amino-4-(1-ethyl-1H-indol-3-yl)thiazole. Using substituted thioamides allows for the introduction of various functional groups at the 2-position of the thiazole ring, providing a modular approach to a library of indolylthiazole derivatives.
| Reactant 1 (α-Haloketone) | Reactant 2 (Thioamide) | Resulting Heterocyclic Scaffold |
|---|---|---|
| This compound | Thiourea | 2-Amino-4-(1-ethyl-1H-indol-3-yl)thiazole |
| This compound | Thioacetamide | 2-Methyl-4-(1-ethyl-1H-indol-3-yl)thiazole |
| This compound | Thiobenzamide | 2-Phenyl-4-(1-ethyl-1H-indol-3-yl)thiazole |
Computational and Theoretical Studies on 2 Chloro 1 1 Ethyl 1h Indol 3 Yl Ethanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT analysis of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface.
The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the calculations. nih.gov The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. For analogous compounds, like 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone (B97240), DFT calculations using the B3LYP functional and a cc-pVDZ basis set have been successfully employed to determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles. niscpr.res.innanobioletters.com These calculated parameters can then be compared with experimental data, if available from techniques like X-ray crystallography, to validate the computational model.
Vibrational Frequency Analysis for Spectroscopic Assignment
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra.
The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For instance, the characteristic vibrational modes, such as the C=O stretch of the ethanone group, the C-Cl stretch, and various vibrations of the indole (B1671886) ring, can be precisely assigned. In studies of similar molecules, such as 2-chloroquinoline-3-carboxaldehyde, DFT calculations have been used to assign vibrational modes observed in Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.gov A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results, accounting for anharmonicity and limitations in the theoretical model. nih.gov
Global Reactivity Parameters from DFT
Ionization Potential (I): The energy required to remove an electron, approximated as the negative of the Highest Occupied Molecular Orbital (HOMO) energy (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added, approximated as the negative of the Lowest Unoccupied Molecular Orbital (LUMO) energy (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.
Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as ω = χ² / (2η).
These parameters are instrumental in comparing the reactivity of a series of related compounds.
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when adding an electron |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |
| Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Capacity to accept electrons |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the HOMO and the LUMO of reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
For this compound, an FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO. The locations of these orbitals highlight the most probable sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In many organic molecules, the HOMO is often located on electron-rich regions, while the LUMO is centered on electron-deficient areas.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an excellent tool for identifying the distribution of charge and predicting the sites for electrophilic and nucleophilic reactions.
In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-deficient and are the preferred sites for nucleophilic attack. For this compound, one would expect to see a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity. Positive potential (blue) would likely be observed around the hydrogen atoms and potentially influenced by the electron-withdrawing chloroacetyl group. Such maps provide a more intuitive picture of reactivity than orbital-based methods alone. niscpr.res.innih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govtandfonline.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and stability under various conditions (e.g., in a solvent).
For a flexible molecule like this compound, MD simulations could reveal the preferred orientations of the ethyl group and the chloroacetyl moiety. By analyzing the trajectory of the simulation, one can determine the stability of different conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule might interact with a biological target, such as an enzyme's active site, where conformational flexibility plays a key role. tandfonline.com Parameters like the root-mean-square deviation (RMSD) are often calculated to assess the stability of the molecule's structure over the simulation time. tandfonline.comtandfonline.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Indole-3-ethanone Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate a molecule's structural or computed properties (descriptors) with its biological activity or physical properties. espublisher.comnih.gov These models are powerful tools in drug discovery for predicting the activity of new compounds and optimizing lead structures.
A QSAR study on a series of indole-3-ethanone derivatives, including this compound, would involve calculating a wide range of molecular descriptors. These can be categorized as:
Topological: Describing atomic connectivity.
Physicochemical: Such as logP (lipophilicity) and molar refractivity.
Electronic: Derived from quantum chemical calculations (e.g., dipole moment, orbital energies).
Steric: Relating to the three-dimensional shape of the molecule.
A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a mathematical model that links a selection of these descriptors to an observed activity (e.g., IC50 values from an enzyme inhibition assay). acs.org The predictive power of the resulting QSAR model is rigorously validated using internal and external test sets of compounds. nih.govresearchgate.net Such a model could elucidate which structural features of indole-3-ethanone derivatives are critical for a specific biological effect.
Molecular Docking and Virtual Screening Approaches for Ligand-Target Interactions
Molecular docking and virtual screening are powerful computational tools used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. These methods are essential for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Based Virtual Screening Methodologies
Ligand-based virtual screening (LBVS) operates on the principle that molecules with similar structures are likely to have similar biological activities. mdpi.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown, but at least one active ligand has been identified. mdpi.com The process involves using a known active molecule as a template to search large chemical databases for structurally similar compounds. nih.govacs.org
The typical workflow for LBVS, which would be applicable for screening compounds related to this compound, involves several key steps. Initially, a structural similarity search is performed against a compound library using a template molecule. nih.govacs.org The resulting hits are then filtered using computational models to remove compounds with undesirable properties, such as those violating Lipinski's rule of five or containing Pan-Assay Interference Structures (PAINS). nih.govacs.org In one study, an indole derivative (G24) was successfully used as a template to discover new inhibitors of M. tuberculosis DNA gyrase ATPase from the Specs database, demonstrating the efficacy of this approach for the indole scaffold. nih.govacs.org
Table 1: General Workflow for Ligand-Based Virtual Screening
| Step | Description | Rationale |
| 1. Template Selection | An active compound with a known biological profile, ideally sharing the core scaffold (e.g., a 1-ethyl-3-acyl-indole), is chosen. | The foundation of the "similar property principle." |
| 2. Database Searching | Large compound databases (e.g., PubChem, ZINC, Specs) are searched for molecules with a defined level of structural similarity to the template. nih.govmdpi.com | To identify a diverse set of potential hit compounds that share key structural features with the active template. |
| 3. Property Filtering | Compounds are filtered based on physicochemical properties (e.g., Lipinski's rule of five) and substructure alerts (e.g., PAINS). nih.govacs.org | To remove molecules with poor drug-like properties or those known to cause non-specific interference in assays. |
| 4. Clustering & Selection | The filtered hits are clustered by chemical structure to ensure a diverse selection of scaffolds for further testing. | To explore a wider range of chemical space and identify novel structural classes. |
| 5. Experimental Validation | The selected candidate compounds are acquired and tested in biological assays to confirm activity. | To validate the computational predictions and identify true positive hits. |
Structure-Based Virtual Screening and Docking Simulations
When the 3D structure of a potential protein target is available, structure-based virtual screening (SBVS) and molecular docking are employed. jetir.org These methods computationally place a ligand into the binding site of a protein and estimate the binding affinity using a scoring function. ajchem-a.com This approach has been widely used to identify novel indole-based inhibitors for a variety of targets. jetir.orgnih.govnih.gov
For instance, a docking-based virtual screening of a fragment library led to the discovery of an indole acylguanidine scaffold as a potent inhibitor of β-secretase (BACE1), a key target in Alzheimer's disease. nih.govresearchgate.net In another study, indole derivatives were screened against the Nipah virus attachment glycoprotein (B1211001) (NiV-G) to identify potential viral inhibitors. jetir.org Similarly, computational screening of natural products identified indole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). mdpi.com These studies underscore the utility of SBVS in identifying hit compounds and elucidating the specific molecular interactions—such as hydrogen bonds and pi-stacking—that are crucial for binding affinity. researchgate.net
Table 2: Examples of Structure-Based Docking Studies on Indole Derivatives
| Indole Derivative Class | Protein Target | Key Finding / Docking Score | Reference |
| Indole Acylguanidines | β-secretase (BACE1) | Initial fragment hit led to optimized inhibitors with IC50 values in the low nanomolar range. | nih.govresearchgate.net |
| General Indole Derivatives | Nipah Virus Glycoprotein (NiV-G) | Identified 4 potential compounds with high binding affinity from the CHEMBL database. | jetir.org |
| 3-Ethyl-1H-Indole Derivatives | Cyclooxygenase-2 (COX-2) | Docking scores ranged from -10.40 to -11.35 kcal/mol, superior to the reference drug. | ajchem-a.com |
| 2-(1H-Indol-3-yl)quinazolines | M. tuberculosis Rel Protein | Molecular docking was used to assess the binding ability of synthesized compounds to the target. | nih.gov |
| Indole-based Chalcone | P. falciparum DHFR-TS | The test ligand showed a binding energy of -7.53 kcal/mol. | researchgate.net |
| 1-(1H-indol-3-yl)-2-morpholinoethane-1,2-dione | S. aureus Sortase A | Docking score of -5.76, leading to synthesis and in vitro testing. | researchgate.net |
Inverse Virtual Screening (iVS) for Target Identification
Inverse virtual screening (iVS), also known as target fishing, is a computational strategy that reverses the typical screening paradigm. Instead of screening a library of compounds against a single target, iVS screens a single compound of interest against a large database of protein structures to identify potential biological targets. nih.gov This approach is invaluable for elucidating the mechanism of action of a compound or for identifying new uses for existing molecules (drug repositioning).
For a novel compound like this compound, whose biological targets may not be known, iVS would be a critical initial step. A study on 1,3,5-substituted indole derivatives successfully used an iVS approach to identify that a potent anti-proliferative compound was a multi-target kinase inhibitor, a finding that was later confirmed by in vitro assays. nih.gov This demonstrates how iVS can generate testable hypotheses about a compound's biological role, guiding subsequent experimental validation.
Conformational Analysis of the this compound Scaffold
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.com The three-dimensional shape of a molecule is critical for its ability to interact with a biological target, and understanding its conformational preferences is key to rational drug design.
Table 3: Key Rotatable Bonds in this compound and Potential Interactions
| Rotatable Bond | Connected Groups | Potential Steric Interactions |
| Indole N1 — CH₂ (Ethyl) | Indole Ring and Ethyl Group | Rotation can lead to steric clashes between the ethyl group and the hydrogen atom at the C7 position of the indole ring. |
| Indole C3 — C=O (Carbonyl) | Indole Ring and Chloroethanone Group | The orientation of the carbonyl group relative to the indole plane affects the molecule's dipole moment and potential for hydrogen bonding. |
| C=O — CH₂Cl | Carbonyl and Chloromethyl Group | Rotation around this bond determines the spatial position of the reactive chlorine atom relative to the rest of the molecule. |
Computational methods, such as molecular mechanics or quantum chemical calculations, are used to systematically rotate these bonds and calculate the potential energy of each resulting conformer. This process generates a potential energy surface, from which the most stable, low-energy conformations can be identified. These preferred conformations are considered the most likely to be biologically active as they represent the shapes the molecule is most likely to adopt in solution and at a receptor binding site.
Non Biological Applications and Material Science Potential of Indole 3 Ethanone Derivatives
Applications in Dye Chemistry and Pigments
The indole (B1671886) nucleus is a fundamental component in the synthesis of various dyes and pigments. chim.it The most iconic example is indigo, a natural dye used for millennia, which is a dimer of indoxyl, a derivative of indole. mdpi.comresearchgate.net Modern research focuses on creating novel indole-based dyes with tailored properties for advanced applications. The synthesis of indigoid dyes from simple indole precursors is an area of active investigation, aiming to develop more environmentally friendly processes compared to traditional chemical routes that use harsh reagents. mdpi.com
Indole derivatives are key in producing chromophores that can deepen color or modify the affinity of the dye to different materials. researchgate.net The color of these dyes can be tuned by introducing various substituents onto the indole ring. For instance, brominated derivatives of indigo, like Tyrian purple, exhibit different colors. mdpi.com The development of such dyes from indole derivatives is of interest to both the dyestuff manufacturing and pharmaceutical industries. mdpi.com
| Indole-Based Dye/Pigment | Precursor/Core Structure | Color | Key Feature |
| Indigo | Indoxyl (from Indole) | Blue | Historic natural dye with excellent color fastness. mdpi.comresearchgate.net |
| Tyrian Purple | 6,6'-Dibromoindigo | Purple | Ancient and expensive pigment; a brominated indigo derivative. mdpi.com |
| Ommochromes | Tryptophan (an indole derivative) | Yellow, Red, Brown, Black | Naturally occurring pigments found in insects. britannica.com |
Potential in Organic Photoactuators and Photoswitches
Indole derivatives are valuable building blocks for molecular organic photoactuators, such as photoswitches and molecular motors. chim.it These molecules can convert light energy into molecular motion. chim.it The inclusion of an indole derivative can significantly influence the absorption properties of a molecule, making them interesting for these applications. chim.it
Indole-based photoswitches, particularly those based on the indigo and indigoid scaffold, are a significant area of research. chim.it Functionalization of the indolic nitrogen with electron-withdrawing aryl substituents has been shown to extend the thermal half-lives of the metastable state of these switches into the minute-to-hour range. chim.it More recently, indoleazopyrazole derivatives have been developed as visible-light-responsive photoswitches. nih.gov Strategic modifications, such as adding an ester group, have led to a desirable redshift in absorption and an increased half-life of the switched state. nih.gov
| Indole Photoswitch Class | Switching Mechanism | Key Features & Modifications |
| Indigo and Indigoids | E/Z (cis-trans) photoisomerization | Nitrogen functionalization with electron-withdrawing groups extends thermal half-life. chim.it |
| Indole-based Azo-photoswitches | E/Z (cis-trans) photoisomerization | Offer potential for visible-light responsiveness. nih.gov |
| Pyrazolyazoindoles | Photoisomerization | Substituents on the indole nitrogen can tune thermal half-lives from hours to over a week. rsc.org |
Nonlinear Optical (NLO) Properties of Substituted Indoles
Substituted indole derivatives are being investigated for their second-order nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics, such as signal processing and optical switching. nih.govmdpi.com Organic NLO materials can offer advantages like fast response times and high nonlinear polarization rates. nih.gov The NLO response in these molecules often arises from intramolecular charge transfer (ICT), typically in donor-π-acceptor (D-π-A) systems. mdpi.com
Theoretical studies using Density Functional Theory (DFT) have shown that the NLO properties of indole derivatives can be significantly enhanced. researchgate.net Introducing a strong electron-withdrawing group can enhance the first hyperpolarizability (a measure of NLO activity) in certain forms of carboranyl-substituted indoline (B122111) derivatives. researchgate.net Conversely, strong electron-donating groups are beneficial for other forms. researchgate.net This demonstrates that the NLO properties can be tuned by carefully selecting substituent groups. researchgate.net Extending the π-conjugation within the molecule is another strategy proven to enhance hyperpolarizability. researchgate.net
| Indole Derivative System | NLO Property Investigated | Key Finding |
| Carboranyl-substituted indoles/indolines | First hyperpolarizability (β) | NLO properties can be enhanced by controlling electron-donating or -withdrawing substituent groups. researchgate.net |
| Donor-π-Acceptor (D-π-A) Indoles | First hyperpolarizability (β) | Extended π-conjugation leads to greater NLO parameters. researchgate.net |
| Quinoline-Carbazole (contains indole-like moiety) | First hyperpolarizability (β) | NLO behavior is strongly dependent on the nature of acceptor units and the π-conjugated linker. mdpi.com |
Applications in Electroluminescent Materials
Indole derivatives have been successfully synthesized and utilized as blue-light emitting materials for Organic Light-Emitting Diodes (OLEDs). bohrium.com The photoluminescent properties of these materials can be tuned by attaching different substituents to the indole core. bohrium.com For instance, a series of functionalized indoles were synthesized via palladium-catalyzed heteroannulation, and their thin-film photoluminescence could be adjusted by the attached chemical groups. bohrium.com
In one study, an OLED device fabricated using an indole derivative as the emitter successfully produced blue electroluminescence with good color purity. bohrium.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these materials can be determined using techniques like cyclic voltammetry, allowing for comparison with known OLED materials to assess their potential. bohrium.com Fluoranthene derivatives containing carbazole or indole moieties have also been developed as highly efficient blue emitters for OLEDs. tandfonline.com A device using one such material exhibited efficient blue emission with a luminous efficiency of 3.93 cd/A and an external quantum efficiency of 3.20%. tandfonline.com
| Device/Material | Indole Derivative Type | Application | Performance Metric |
| Blue OLED | Functionalized Indole | Emitter Layer | Tunable photoluminescence based on substituents. bohrium.com |
| Blue OLED | Carbazole/indole-containing fluoranthene | Emitter Layer | Luminous efficiency of 3.93 cd/A; EQE of 3.20%. tandfonline.com |
Indole Derivatives in Polymer Chemistry and Advanced Materials
Beyond discrete molecular applications, the indole scaffold is a valuable component in polymer chemistry and the development of advanced materials. nitw.ac.in The versatility of indole allows for its incorporation into various polymer structures, imparting unique photophysical or electronic properties. For example, indole derivatives designed on a donor-π-acceptor (D-π-A) concept have been shown to exhibit positive solvatochromism, where their color changes depending on the polarity of the solvent. mdpi.com This property is due to varied molecular conformations and different HOMO-LUMO energy gaps influenced by the substituents. mdpi.comnih.gov
Such responsive materials have potential applications in creating sensors. mdpi.comnih.gov For instance, indole derivatives that show dramatic color and fluorescence responses to changes in pH have been used to design colorimetric pH sensors and fluorescent papers. mdpi.comnih.gov The inherent fluorescence of many indole derivatives makes them suitable as probes in various sensing applications. mdpi.com
Emerging Research Directions and Methodological Innovations for 2 Chloro 1 1 Ethyl 1h Indol 3 Yl Ethanone
Development of More Sustainable and Atom-Economical Synthetic Pathways
Traditional methods for synthesizing 3-acylindoles and α-haloketones often rely on stoichiometric amounts of Lewis acids and hazardous halogenating agents, which can lead to significant waste and environmental concerns. researchgate.netmdpi.com Modern research is focused on developing greener alternatives that improve efficiency and reduce environmental impact.
For the α-halogenation step, research is moving away from toxic elemental halogens like Br₂ and Cl₂. mdpi.comchemistryviews.org Photocatalysis has emerged as a promising green alternative. For example, a method using a copper-modified graphitic carbon nitride catalyst (Cu-C₃N₄) with nickel chloride as the halogen source and oxygen from the air as the oxidant can produce α-chloroketones from styrene (B11656) derivatives under visible light. chemistryviews.org Such processes avoid corrosive reagents and minimize waste. chemistryviews.org The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is central to these new pathways. primescholars.comjocpr.com Reactions with high atom economy, like additions and rearrangements, are preferred over substitutions and eliminations that generate stoichiometric byproducts. jocpr.com
Table 7.1.1: Comparison of Sustainable Synthetic Methodologies for Indole (B1671886) Acylation and Halogenation
| Reaction Step | Traditional Method | Sustainable/Atom-Economical Alternative | Key Advantages of Alternative | Citations |
|---|---|---|---|---|
| Indole Acylation | Friedel-Crafts with AlCl₃; requires N-protection. | Catalytic Y(OTf)₃ in an ionic liquid with microwave activation. | Avoids N-protection/deprotection, catalytic (1-5 mol%), reusable catalyst, fast reaction times. | researchgate.netnih.gov |
| α-Halogenation | Direct halogenation with elemental halogens (e.g., Cl₂). | Photocatalytic oxidation using a catalyst (e.g., Cu-C₃N₄) and a metal salt (e.g., NiCl₂). | Avoids toxic and corrosive elemental halogens, uses air as an oxidant, operates under mild conditions. | chemistryviews.org |
| Overall Process | Multi-step, high waste generation, use of hazardous reagents. | Multicomponent reactions (MCRs) or flow chemistry approaches. | High atom economy, reduced solvent use, improved safety and scalability. | eurekalert.orgopenmedicinalchemistryjournal.comrsc.org |
Advancements in High-Throughput Synthesis and Screening Methodologies
High-throughput (HT) synthesis and screening are transforming medicinal chemistry by enabling the rapid production and evaluation of large libraries of compounds. For indole derivatives, automated and miniaturized synthesis platforms are being developed to accelerate the exploration of chemical space. nih.gov
One such innovation is the use of acoustic droplet ejection (ADE) technology to perform reactions on a nanomole scale in 384-well plates. nih.gov This allows for the rapid testing of a vast number of building blocks and reaction conditions, generating large datasets that can inform reaction optimization and scope. nih.gov Microflow synthesis is another powerful technique that offers precise control over reaction parameters like time and temperature. eurekalert.orglabmanager.com By flowing reactants through small channels, mixing occurs in milliseconds, which can suppress unwanted side reactions like the dimerization that often plagues indole chemistry. eurekalert.orglabmanager.com This method has been used to synthesize various indole derivatives at room temperature with high yields and can be scaled up for manufacturing by continuous pumping. eurekalert.orglabmanager.com
Continuous flow systems have also been developed for the synthesis of α-haloketones, which are key building blocks for many pharmaceuticals. acs.org These systems can perform multiple reaction steps sequentially without isolating intermediates, significantly reducing production time and improving safety, especially when handling hazardous reagents like diazomethane. acs.org
Table 7.2.1: Comparison of Conventional vs. High-Throughput Synthesis of Indole Derivatives
| Parameter | Conventional Batch Synthesis | High-Throughput / Flow Synthesis | Citations |
|---|---|---|---|
| Scale | Millimole to mole | Nanomole (screening) to gram/hour (production) | nih.govacs.org |
| Reaction Time | Hours to days | Milliseconds to minutes | eurekalert.orglabmanager.com |
| Control over Conditions | Limited (e.g., temperature gradients) | Precise control of temperature, pressure, and mixing | eurekalert.orglabmanager.com |
| Side Reactions | Often significant, leading to lower yields | Minimized due to short residence times of unstable intermediates | eurekalert.orglabmanager.com |
| Scalability | Challenging and non-linear | Readily scalable by continuous operation ("scaling out") | eurekalert.orgnih.gov |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to predict the outcomes of chemical reactions and to optimize synthetic routes, a field known as computer-aided synthesis planning (CASP). acs.orgnih.gov These data-driven techniques can analyze vast datasets of published reactions to identify patterns of reactivity that may not be obvious to a human chemist. nih.govresearchgate.net
For the synthesis of a target like 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone, ML models can predict reaction yields, regioselectivity, and the optimal conditions (e.g., catalyst, solvent, temperature). acs.orgeurekalert.org For instance, in a study on the C-H activation of indoles, several ML algorithms, including Random Forest (RF) and Neural Networks (NN), were trained to predict the energy barriers and selectivity of reactions based on the substrates' molecular features. francis-press.com The Random Forest algorithm was found to be the most suitable for these predictions. francis-press.com
These predictive models can be integrated into active learning frameworks, such as Bayesian optimization, to intelligently select the next set of experiments to perform, thereby accelerating the process of reaction optimization with fewer experiments. acs.org Forward-reaction prediction models can also anticipate the likely products from a given set of reactants and conditions, helping to validate proposed synthetic steps and avoid failed reactions. acs.orgnih.gov
Table 7.3.1: Application of Machine Learning Algorithms in Predicting Indole Reactions
| ML Algorithm | Application in Synthesis | Predicted Outcome | Citations |
|---|---|---|---|
| Random Forest (RF) | Predicting C-H activation reactions of indoles. | Reaction energy barrier and selectivity. Found to be the most suitable model in a comparative study. | francis-press.com |
| Neural Network (NN) | Predicting C-H activation reactions of indoles. | Reaction energy barrier and selectivity. Demonstrated good performance. | francis-press.com |
| Graph Convolutional Neural Networks | General forward-reaction prediction. | Predicts atom and bond changes from starting materials to products. | acs.orgnih.gov |
| Sequence-to-sequence Models | General forward-reaction prediction. | Predicts the product's chemical structure (e.g., SMILES string) from reactant structures. | acs.orgnih.gov |
Sophistication of In Silico Approaches for De Novo Design and Scaffold Exploration
The indole scaffold is a "privileged structure" in drug discovery, known for its ability to bind to a wide range of biological targets, particularly protein kinases. researchgate.netnih.govnih.gov In silico (computational) methods are crucial for exploring the chemical space around this scaffold to design novel, potent, and selective molecules.
De novo design algorithms can generate entirely new molecular structures that are optimized to fit the binding site of a target protein. researchgate.netrsc.org These tools can use a known inhibitor as a template to generate novel scaffolds, a process known as scaffold hopping. This approach was successfully used to design new Aurora A kinase inhibitors, demonstrating that de novo design can deliver functional new chemotypes with limited effort. rsc.org For a molecule like this compound, which could serve as an intermediate or a fragment, these computational tools can explore modifications to the indole core, the ethyl group at the N1 position, or the chloromethyl ketone side chain to optimize binding affinity and selectivity for a specific target. espublisher.com
Quantitative Structure-Activity Relationship (QSAR) studies are another key in silico method. researchgate.netespublisher.com By building statistical models that correlate the structural features of a series of indole derivatives with their biological activity, QSAR can predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward the most promising candidates. researchgate.netnih.gov
Table 7.4.1: In Silico Tools for Drug Design with Indole Scaffolds
| Tool/Approach | Description | Application Example for Indole Derivatives | Citations |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Studying the binding of indole derivatives to enzyme active sites (e.g., penicillin-binding protein, IDO1) to predict antibacterial or anticancer activity. | researchgate.netespublisher.com |
| QSAR | Correlates variations in molecular structure with changes in biological activity. | Developing models to predict the antibacterial potency (pMIC) of new indole derivatives based on their physicochemical properties. | researchgate.netnih.gov |
| De Novo Design | Generates novel molecular structures computationally, optimized for a specific target. | Designing novel Aurora A and VEGFR-2 kinase inhibitors with new scaffolds based on existing inhibitor templates. | researchgate.netrsc.org |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to study the stability of ligand-receptor complexes. | Refining the binding affinity calculations for newly designed indole-based IDO1 inhibitors. | espublisher.com |
Novel Analytical Techniques for Enhanced Structural Elucidation and Quantification
Accurate structural confirmation and quantification are essential, particularly for reactive intermediates like α-haloketones. Modern analytical chemistry offers a suite of powerful techniques to meet this need. While standard 1D NMR (¹H and ¹³C) and mass spectrometry (MS) are foundational, more sophisticated methods are required for unambiguous characterization. semanticscholar.orgwiley.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule, which is critical for confirming its identity. researchgate.net Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are powerful for analyzing volatile compounds and separating complex mixtures before detection, providing both retention time and mass spectral data for confident identification. semanticscholar.orgresearchgate.net
For complex indole derivatives, two-dimensional (2D) NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and DFC-COSY (Double Quantum Filtered Correlation Spectroscopy) are invaluable. semanticscholar.org These techniques reveal correlations between different nuclei (e.g., which proton is attached to which carbon), providing definitive proof of the molecule's connectivity and structure, which can be crucial for distinguishing between isomers. semanticscholar.orgnih.gov The evolution of NMR and MS technologies over the past decades has been instrumental in the structural elucidation of complex indole alkaloids and their synthetic derivatives. nih.gov
Table 7.5.1: Advanced Analytical Techniques for Characterization
| Technique | Principle | Information Obtained for Halogenated Indoles | Citations |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high precision. | Provides exact mass and allows for determination of the elemental formula, confirming the presence of chlorine. | researchgate.netnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gas stream, followed by mass analysis. | Separates the target compound from impurities and byproducts; provides a mass spectrum for structural identification. | semanticscholar.orgresearchgate.net |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Detects magnetic interactions between nuclei to reveal through-bond connectivity. | Unambiguously determines the molecular structure by showing H-H and C-H correlations, confirming the position of the chloroacetyl group at C3 and the ethyl group at N1. | semanticscholar.orgnih.gov |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies functional groups, such as the carbonyl (C=O) of the ketone and bonds within the indole ring. | semanticscholar.org |
Q & A
Q. What are the optimal synthetic routes for 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone, and how do reaction conditions influence yield?
The synthesis typically involves introducing a chloroacetyl group to a substituted indole precursor. A common method is alkylation of 1-ethylindole with 2-chloroacetyl chloride under controlled conditions. Key steps include:
- Reagent selection : Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Temperature control : Reaction at 0–5°C to suppress side reactions like polymerization .
- Base addition : Aqueous NaOH (2%) to neutralize HCl byproducts .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | 2-Chloroacetyl chloride, DCM, 0°C, 3h | 44–78% | |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | >95% purity |
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- NMR : H and C NMR confirm the indole ring substitution pattern and chloroacetyl group. Key signals include:
- Indole H-2 proton: ~δ 8.1 ppm (doublet).
- Chloroacetyl carbonyl: ~δ 190 ppm in C NMR .
- LC-MS : Validates molecular weight (CHClNO, MW 207.66) via [M+H]+ peak at m/z 208.0 .
- IR : Stretching vibrations for C=O (~1700 cm) and C-Cl (~750 cm) .
Q. How is the compound’s stability assessed under varying storage conditions?
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C.
- Light sensitivity : UV-Vis spectroscopy shows no significant degradation under dark storage at 4°C for 6 months .
- Hygroscopicity : Dynamic vapor sorption (DVS) indicates low moisture uptake (<0.5% at 60% RH) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloroacetyl group in nucleophilic substitutions?
The electron-withdrawing carbonyl group activates the adjacent chlorine for nucleophilic displacement. Key factors:
- Electronic effects : The carbonyl group polarizes the C-Cl bond, increasing electrophilicity.
- Steric hindrance : The 1-ethyl group on the indole ring may slow reactions at the 3-position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Q. How can crystallography resolve discrepancies in reported biological activity data?
- Crystal structure analysis : SHELX software (e.g., SHELXL) refines X-ray diffraction data to confirm molecular conformation and intermolecular interactions .
- H-bonding networks : Stabilize specific conformations that may influence receptor binding (e.g., interactions with α7 nAChR in neuropharmacological assays) .
- Polymorphism screening : Differential scanning calorimetry (DSC) identifies crystalline forms with varying bioactivity .
Q. What computational strategies predict binding affinities to targets like GPCRs or kinases?
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with GPCRs (e.g., serotonin receptors) using the compound’s 3D structure (PubChem CID) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC values in enzyme inhibition assays .
Q. How do contradictory results in cytotoxicity assays arise, and how can they be mitigated?
- Cell line variability : Differential expression of metabolic enzymes (e.g., CYP450) alters compound activation .
- Assay interference : The chloroacetyl group may react with thiols in culture media, generating false positives .
- Mitigation :
- Use LC-MS to quantify intracellular metabolite levels.
- Include controls with NAC (N-acetylcysteine) to scavenge reactive intermediates .
Methodological Guidelines
8. Best practices for handling and disposal:
- PPE : Nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles .
- Ventilation : Use fume hoods during synthesis to limit inhalation exposure (TLV: 0.1 mg/m³) .
- Waste disposal : Neutralize with 10% NaHCO before incineration .
9. Designing dose-response studies for receptor binding assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
